1-Methyl-1-(9-oxobicyclo[3.3.1]non-2-yl)pyrrolidinium
Description
1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure provides stability and unique reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H24NO+ |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C14H24NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-13H,2-10H2,1H3/q+1 |
InChI Key |
BTKLEOOUQVGGOK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)C2CCC3CCCC2C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1-{9-OXOBICYCLO[331]NONAN-2-YL}PYRROLIDIN-1-IUM typically involves multiple steps, starting from readily available precursors
Cyclization: The initial step involves the cyclization of a linear precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Pyrrolidinium Group: The pyrrolidinium group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the bicyclic intermediate, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its stability and reactivity make it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of 1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A related compound with a similar bicyclic structure but lacking the pyrrolidinium group.
Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate: Another related compound with a carboxylate group instead of the pyrrolidinium group.
Uniqueness
1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM is unique due to the presence of the pyrrolidinium group, which imparts additional reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications where its unique properties can be leveraged.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
